2-Methyl-2-nitro-3-butanone
Description
2-Methyl-2-nitro-3-butanone is a nitro-substituted ketone with the molecular formula C₅H₉NO₃ (hypothetically derived from its structure). Its IUPAC name indicates a butanone backbone with a nitro (-NO₂) group and a methyl (-CH₃) substituent at the second carbon. Nitro groups are electron-withdrawing, which may influence stability, solubility, and synthetic pathways compared to non-nitro analogs.
Properties
CAS No. |
13292-96-1 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-methyl-3-nitrobutan-2-one |
InChI |
InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3 |
InChI Key |
CJWRADLQSDZJDR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(C)(C)[N+](=O)[O-] |
Synonyms |
2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-methyl-2-nitro-3-butanone but differ in functional groups and substituents. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of Related Compounds
Functional Group Effects
- Nitro Group Influence: The nitro group in this compound is expected to increase polarity and reactivity compared to non-nitro analogs like 2-butanone. Nitro groups typically lower basicity and enhance electrophilic substitution resistance, which may affect synthetic routes.
- Methyl Substitution: Similar to 3-methyl-2-butanone , the methyl group in the target compound likely reduces solubility in polar solvents. However, the nitro group may counteract this by increasing dipole interactions.
- Hydroxy vs. Nitro: 3-Hydroxy-3-methyl-2-butanone exhibits higher polarity due to its -OH group, whereas the nitro group in the target compound may confer stronger oxidative or explosive properties, though this is speculative without direct data.
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